Octhilinone
Overview
Description
It is widely used as a biocide and preservative in various industrial and consumer products, including paints, adhesives, and cleaning agents . Its primary function is to inhibit the growth of bacteria, fungi, and algae, making it a valuable component in maintaining the integrity and longevity of products.
Mechanism of Action
Target of Action
Octhilinone, also known as 2-Octyl-3 (2H)-isothiazolone or OIT, is an organic compound that primarily targets enzymes with thiols at their active sites . It is a type of isothiazolinone preservative and a biocide, typically added as a film preservative to protect surfaces or the final coating of manufactured products, in order to prevent the growth of bacteria, molds, and fungi .
Mode of Action
The antimicrobial activity of this compound is attributed to its ability to inhibit life-sustaining enzymes, specifically those enzymes with thiols at their active sites . It is established that this compound forms mixed disulfides upon treatment with such species . This interaction with its targets leads to the inhibition of microbial growth, thereby serving as an effective preservative and antimicrobial agent.
Pharmacokinetics
It is known that this compound has high leachability , suggesting that it may be readily absorbed and distributed in the environment
Result of Action
This compound’s action results in significant cellular changes. For instance, it has been shown to induce caspase-3-mediated apoptosis and reduce the bioenergetic function of mitochondria in a blood-brain barrier (BBB) model . Additionally, this compound significantly alters the thiol redox status, as evidenced by reduced glutathione levels and protein S-nitrosylation . These molecular and cellular effects contribute to this compound’s ability to inhibit microbial growth.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound is used in a variety of environments, including coatings (paints and stains), building materials (e.g., caulks, sealants, and stucco), and industrial mildewcide for cooling tower and air washer water systems . The specific environmental context can influence how this compound interacts with its targets and the overall effectiveness of its antimicrobial action.
Biochemical Analysis
Biochemical Properties
Octhilinone is a potent antibacterial substance commonly used as a preservative or disinfectant . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects primarily through its role as an antifungal agrochemical and antibacterial agent .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to induce blood-brain barrier dysfunction via cellular thiol modification and mitochondrial damage . It significantly activates caspase-3-mediated apoptosis and reduces the bioenergetic function of mitochondria .
Molecular Mechanism
The molecular mechanism of this compound involves significant alteration of the thiol redox status, as evidenced by reduced glutathione levels and protein S-nitrosylation . It also affects mitochondrial dynamics through mitophagy and alters mitochondrial morphology .
Temporal Effects in Laboratory Settings
It has been observed that N-acetyl cysteine significantly reverses the effects of this compound on the metabolic capacity and endothelial function of cells .
Metabolic Pathways
Given its significant impact on the thiol redox status and mitochondrial function, it is likely that it interacts with enzymes or cofactors involved in these processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Octhilinone is synthesized through the ring-closure of 3-mercaptopropanamides. This process involves the reaction of methyl-3-mercaptopropionate with n-octylamine, followed by chlorination or oxidation to form the isothiazolinone ring . The reaction conditions typically include the use of chlorinating agents or oxidizing agents under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced in large quantities using similar synthetic routes. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and efficacy of the final product. The compound is often formulated into solutions or emulsions for ease of application in various products .
Chemical Reactions Analysis
Types of Reactions
Octhilinone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfides and other oxidized derivatives.
Reduction: It can be reduced to form thiol-containing compounds.
Substitution: The isothiazolinone ring can undergo substitution reactions with nucleophiles, such as amines and thiols
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chlorine, and other oxidizing agents are commonly used in the oxidation of this compound.
Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.
Nucleophiles: Amines, thiols, and other nucleophiles are used in substitution reactions
Major Products Formed
The major products formed from these reactions include disulfides, thiol derivatives, and substituted isothiazolinones. These products retain the biocidal properties of the parent compound and are often used in similar applications .
Scientific Research Applications
Octhilinone has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Octhilinone is part of the isothiazolinone family, which includes several other compounds with similar biocidal properties:
Methylisothiazolinone: Commonly used in personal care products and industrial applications.
Chloromethylisothiazolinone: Often used in combination with methylisothiazolinone for enhanced biocidal activity.
Benzisothiazolinone: Used in paints, coatings, and adhesives for its antimicrobial properties
Compared to these compounds, this compound is unique due to its longer alkyl chain, which enhances its hydrophobicity and allows for better integration into hydrophobic environments, such as paints and coatings .
Conclusion
This compound is a versatile and effective biocide with a wide range of applications in various industries Its unique chemical structure and mechanism of action make it a valuable tool in the fight against microbial contamination
Properties
IUPAC Name |
2-octyl-1,2-thiazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NOS/c1-2-3-4-5-6-7-9-12-11(13)8-10-14-12/h8,10H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMIIZHYYWMHDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C(=O)C=CS1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NOS | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68480-30-8 (hydrochloride) | |
Record name | Octhilinone [ANSI:BSI:ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026530201 | |
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DSSTOX Substance ID |
DTXSID1025805 | |
Record name | Octhilinone | |
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Molecular Weight |
213.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
2-octyl-3-isothiazolone is a clear dark amber liquid. Used as a fungicide., Clear dark amber liquid; [CAMEO] | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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URL | https://cameochemicals.noaa.gov/chemical/20814 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Octylisothiazolinone | |
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Boiling Point |
248 °F at 0.01 mmHg (NTP, 1992), BP: 120 °C at 0.01 mm Hg | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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Record name | Octhilinone | |
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Flash Point |
greater than 200 °F (NTP, 1992), Flash point > 200 °F | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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Record name | Octylisothiazolinone | |
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Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In distilled water, 500 mg/L at 25 °C, In toluene >800, ethyl acetate >900, hexane 64 (all in g/L at 25 °C) | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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Record name | Octhilinone | |
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Density |
1.04 at 60.3 °F (NTP, 1992) - Denser than water; will sink, 1.03, Relative density: 1.04 at 15 °C; log Pow: 2.61 at 25 °C, pH 7 | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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Record name | Octhilinone | |
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Vapor Pressure |
2.98 mmHg at 77 °F (NTP, 1992), 0.0000368 [mmHg], 3.68X10-5 mm Hg (4.9 mPa) at 25 °C | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
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Record name | Octylisothiazolinone | |
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Color/Form |
Liquid, Light, golden yellow, clear liquid | |
CAS No. |
26530-20-1 | |
Record name | 2-OCTYL-3-ISOTHIAZOLONE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20814 | |
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Record name | 2-n-Octyl-4-isothiazolin-3-one | |
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Record name | Octhilinone [ANSI:BSI:ISO] | |
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Record name | 3(2H)-Isothiazolone, 2-octyl- | |
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Record name | Octhilinone | |
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Record name | octhilinone (ISO); 2-octyl-2H-isothiazol-3-one | |
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Record name | OCTHILINONE | |
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Record name | Octhilinone | |
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Melting Point |
15 °C at 101.325 kPa | |
Record name | Octhilinone | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6713 | |
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Synthesis routes and methods
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